molecular formula C11H11NO4 B13397922 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid

2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid

Cat. No.: B13397922
M. Wt: 221.21 g/mol
InChI Key: PUKMRNJLFMISMT-UHFFFAOYSA-N
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Description

2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid is a chiral oxazolidinone derivative characterized by a phenyl-substituted oxazolidinone ring linked to an acetic acid moiety. Key properties include:

  • CAS Number: 99333-54-7 .
  • Molecular Formula: C₁₁H₁₁NO₄.
  • Molecular Weight: 221.21 g/mol .
  • Physical State: White to light yellow solid.
  • Melting Point: 105–107°C .
  • Purity: ≥99.0% .

Properties

IUPAC Name

2-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMRNJLFMISMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with an appropriate oxazolidinone derivative under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity as a Chiral Auxiliary

The compound’s oxazolidinone ring serves as a chiral auxiliary, enabling stereochemical control in reactions such as:

  • Asymmetric alkylations : Facilitates enantioselective formation of α-branched carboxylic acids via enolate intermediates.

  • Aldol reactions : Directs stereochemistry in aldol adducts through steric and electronic effects.

  • Nucleophilic substitutions : Stabilizes transition states in SN2 reactions, enhancing enantiomeric excess.

Carboxylic Acid Reactions

Reaction TypeConditionsProductNotes
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl 2-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)acetate Product confirmed via PubChem CID 21722285 .
Amide formation EDC/HOBt couplingOxazolidinone-containing amidesRequires activation of the carboxylic acid.

Oxazolidinone Ring Reactions

  • Hydrolysis : Acidic or basic conditions cleave the oxazolidinone ring, yielding phenylglycine derivatives.

  • Ring-opening alkylation : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen or oxygen sites.

Stereochemical Influence

The (S)-configuration of the oxazolidinone ring (CAS 99333-54-7) dictates stereochemical outcomes:

  • Steric effects : The phenyl group at position 4 shields one face of the molecule, directing nucleophilic attacks to the less hindered face.

  • Electronic effects : The electron-withdrawing oxazolidinone carbonyl polarizes adjacent bonds, stabilizing enolate intermediates.

Thermal and Catalytic Behavior

  • Stability : Decomposes above 105°C, limiting high-temperature applications.

  • Catalytic roles : Compatible with Lewis acids (e.g., TiCl<sub>4</sub>) for asymmetric inductions.

Comparative Reactivity

Parameter2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid[4-(2-Oxo-oxazolidin-3-yl)-phenyl]-acetic acid
Reactivity in esterification High (due to free -COOH) Lower (steric hindrance from phenyl positioning)
Chiral induction efficiency Superior (S-configuration) Not reported

Limitations and Challenges

  • Sensitivity to pH : Carboxylic acid group necessitates pH-controlled conditions to avoid premature hydrolysis.

  • Synthetic scalability : Multi-step synthesis (e.g., from phenylglycine derivatives) complicates large-scale production.

While existing data highlight its utility in asymmetric synthesis, further experimental studies are required to fully characterize reaction kinetics and expand its synthetic applications. Researchers should consult advanced organic chemistry texts or specialized journals for deeper mechanistic insights.

Comparison with Similar Compounds

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic Acid

  • CAS Number : 22091-43-6 .
  • Molecular Formula: C₁₁H₈FNO₃.
  • Molecular Weight : 221.19 g/mol .
  • Key Differences: Replaces the oxazolidinone ring with an aromatic oxazole ring. The oxazole’s aromaticity enhances stability but reduces hydrogen-bonding capacity compared to the oxazolidinone’s lactam structure.

6-[2-Oxo-5-(Trifluoromethyl)-1,3-oxazolidin-3-yl]pyridine-2-carboxylic Acid

  • Source : Enamine Ltd .
  • Molecular Formula : C₁₀H₇F₃N₂O₄.
  • Molecular Weight : 276.17 g/mol.
  • Key Differences :
    • Incorporates a pyridine ring and trifluoromethyl group.
    • The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility.
    • The pyridine moiety introduces basicity, altering pharmacokinetic properties compared to the phenyl group’s neutral character .

(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid

  • CAS Number : 75125-23-4 .
  • Molecular Formula: C₅H₇NO₄.
  • Molecular Weight : 157.12 g/mol.
  • Key Differences :
    • Lacks the phenyl group, resulting in reduced lipophilicity.
    • Simpler structure may facilitate synthesis but limits steric interactions in biological targets .

Dual EP2/EP3 Agonists with Oxazolidinone Moieties

  • Example : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid .
  • Key Features: Combines oxazolidinone with thiazole and sulfanyl groups. Exhibits potent agonist activity (EC₅₀ ≤10 nM) for prostaglandin receptors EP2/EP3. The thiazole ring enhances π-π stacking interactions, improving receptor binding compared to the phenyl group’s hydrophobic effects .

Pesticide Derivatives: 2-Methoxy-N-(2-Oxo-1,3-oxazolidin-3-yl)aceto-2’,6’-xylidide

  • Source : Pesticide Standards Catalog .
  • Key Features: Substituted with methoxy and xylidide groups. Designed for agrochemical applications, leveraging the oxazolidinone’s stability and the xylidide’s steric bulk for target specificity .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Key Reference
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid Oxazolidinone + acetic acid Phenyl 221.21 Pharmaceutical intermediate
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid Oxazole + acetic acid 4-Fluorophenyl 221.19 Drug discovery
6-[2-Oxo-5-(CF₃)-oxazolidin-3-yl]pyridine-2-carboxylic acid Oxazolidinone + pyridine Trifluoromethyl, pyridine 276.17 Bioactive molecules
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid Oxazolidinone + acetic acid None 157.12 Synthetic intermediate
EP2/EP3 Agonists Oxazolidinone + thiazole Sulfanyl, thiazole ~300 (estimated) Prostaglandin receptor modulation

Key Research Findings

  • Stereochemical Impact : The (S)-configuration in 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid is critical for its role in chiral synthesis .
  • Biological Activity: Oxazolidinones with aromatic substituents (e.g., phenyl, fluorophenyl) exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
  • Synthetic Challenges : Introducing the phenyl group requires precise control to avoid racemization, whereas simpler analogues (e.g., 75125-23-4) are more straightforward to synthesize .

Biological Activity

2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid, also known as (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}NO4_{4}
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 99333-54-7

The biological activity of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid primarily relates to its interaction with various biological pathways. Research indicates that this compound may act as an inhibitor of certain transport proteins and enzymes involved in amino acid metabolism and cellular signaling.

Interaction with LAT1 Transporter

Recent studies have highlighted the role of the L-type amino acid transporter 1 (LAT1) in mediating the uptake of amino acids and prodrugs into cells. The oxazolidinone derivatives, including this compound, have been investigated for their ability to enhance the transport of therapeutic agents across the blood-brain barrier (BBB) through LAT1. In vitro assays demonstrated that compounds structurally similar to 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid could significantly increase the efflux rates of radiolabeled substrates in LAT1-expressing cells .

Anticancer Potential

The compound has shown promise in cancer research due to its ability to inhibit tumor growth by targeting LAT1. Elevated expression of LAT1 in various tumors correlates with increased nutritional demands of cancer cells. Inhibitors of LAT1 have been demonstrated to reduce cell proliferation in vitro and in vivo .

Antibacterial Properties

Oxazolidinones are known for their antibacterial effects, particularly against Gram-positive bacteria. The structural characteristics of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid suggest it may possess similar antibacterial properties. Studies on related compounds have shown efficacy against resistant strains, making this compound a candidate for further investigation .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of oxazolidinone derivatives:

Study ReferenceFocusFindings
LAT1 InteractionDemonstrated enhanced uptake of prodrugs via LAT1 transport mechanism.
Antibacterial ActivityShowed effectiveness against resistant bacterial strains in vitro.
Cancer Cell ProliferationInhibition of growth in various cancer cell lines correlating with LAT1 expression levels.

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